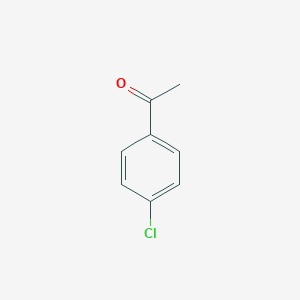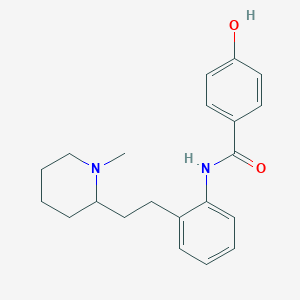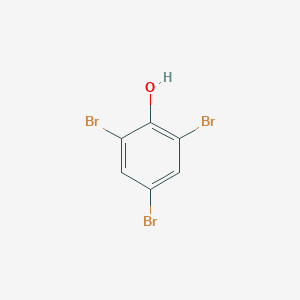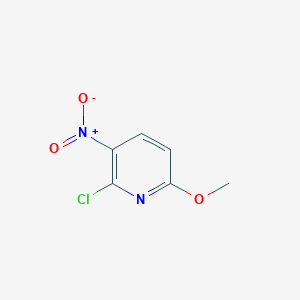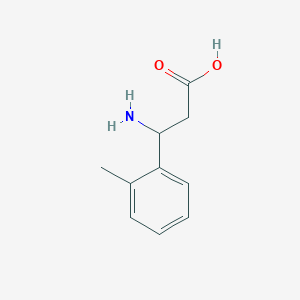
3-氨基-3-(2-甲基苯基)丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 3-Amino-3-(2-methylphenyl)propanoic acid and its analogs involves various chemical processes designed to achieve potent and selective compounds with desirable biological activities. Studies have explored the synthesis of analogs possessing specific moieties to evaluate their binding affinity and antagonist activity, as well as their metabolic stability and pharmacokinetic profiles (Asada et al., 2010). Additionally, the preparation of racemic 2-amino-3-(heteroaryl)propanoic acids, including methods to achieve high yields and purity, highlights the compound's versatility in synthesis approaches (Kitagawa et al., 2004).
Molecular Structure Analysis
DFT and zwitterion models have been employed to understand the vibrational and electronic structure of 3-Amino-3-(2-methylphenyl)propanoic acid. These studies provide insights into the intra- and inter-H-bonds, showcasing the compound's stable structures and the impact of fluorination on its molecular properties (Pallavi & Tonannavar, 2020).
Chemical Reactions and Properties
Research on 3-Amino-3-(2-methylphenyl)propanoic acid analogs has delved into optimizing side chains to improve in vitro and in vivo potencies, shedding light on the compound's chemical reactivity and potential for selective biological interactions (Asada et al., 2010).
Physical Properties Analysis
The physical properties of 3-Amino-3-(2-methylphenyl)propanoic acid derivatives, including stability and solubility, are crucial for their practical applications. Investigations into cobalt compounds of related structures offer insights into the coordination chemistry and physical attributes of these compounds (Qin et al., 2016).
Chemical Properties Analysis
The chemical properties of 3-Amino-3-(2-methylphenyl)propanoic acid are closely tied to its reactivity and potential for forming various derivatives. Studies have explored the synthesis of methyl esters and other derivatives to evaluate the compound's versatility and reactivity under different conditions (Tchapkanov & Petrov, 1998).
科学研究应用
食品中的风味化合物形成
来源于氨基酸的支链醛,包括结构类似于3-氨基-3-(2-甲基苯基)丙酸的化合物,在各种食品产品中作为风味化合物发挥重要作用。这些化合物的产生和降解代谢途径,例如来自亮氨酸的3-甲基丁醛,突显了理解氨基酸转化对增强食品风味的重要性(Smit, Engels, & Smit, 2009)。
神经保护和代谢调节作用
绿原酸(CGA),通过其参与氨基酸代谢与3-氨基-3-(2-甲基苯基)丙酸有关的结构,展现出显著的生物活性,包括抗氧化、抗菌、肝保护、心脏保护、抗炎、解热、神经保护、抗肥胖、抗病毒、抗微生物、抗高血压等效果。CGA对脂质和葡萄糖代谢的影响表明了对代谢性疾病的潜在治疗应用(Naveed et al., 2018)。
先进的药物递送系统
基于聚(氨基酸)的高度支链聚合物,包括那些模拟3-氨基-3-(2-甲基苯基)丙酸结构和功能的聚合物,在生物医学应用中越来越受到关注。这些聚合物具有生物相容性、可降解性,其降解产物可代谢,使其成为药物递送和基因治疗应用的理想选择(Thompson & Scholz, 2021)。
仿生粘合材料
受贻贝粘合蛋白的启发,其中包含氨基酸,包括多巴胺(在功能化学上与3-氨基-3-(2-甲基苯基)丙酸相关),研究人员开发了壳聚糖-儿茶酚。这种聚合物表现出优异的溶解性、止血能力和组织粘附性,有望在伤口愈合贴片和组织粘合剂等广泛医疗应用中发挥作用(Ryu, Hong, & Lee, 2015)。
皮肤病学中的光动力疗法
光动力疗法(PDT)使用受光激活的药物来靶向疾病细胞,是氨基酸衍生物,类似于3-氨基-3-(2-甲基苯基)丙酸,理论上可以找到应用的领域。PDT用于治疗一系列皮肤病症,利用选择性细胞毒性损伤来改善皮肤健康(Lee & Baron, 2011)。
属性
IUPAC Name |
3-amino-3-(2-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORGZFRGYDIRJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(2-methylphenyl)propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

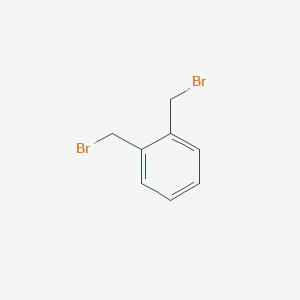
![(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B41943.png)
![(8R,9S,13S,14S)-13-ethyl-3-methoxy-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B41946.png)
![[(8R,9S,13S,14S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B41948.png)
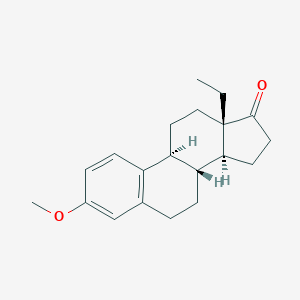
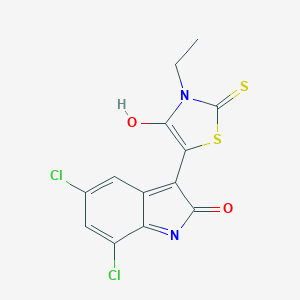
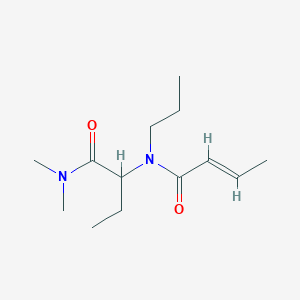
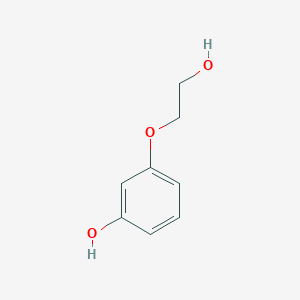
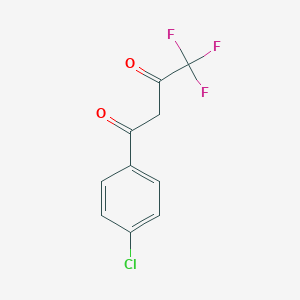
![Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate](/img/structure/B41963.png)
